4-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid
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Overview
Description
4-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid is a heterocyclic compound that combines a pyrazole ring and a thiophene ring.
Mechanism of Action
Target of Action
The primary targets of 4-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid are the parasites causing leishmaniasis and malaria . These include the Leishmania aethiopica clinical isolate and Plasmodium berghei . These parasites are responsible for the transmission of leishmaniasis and malaria, respectively .
Mode of Action
It is known that the compound interacts with these parasites, leading to their inhibition . The compound’s interaction with its targets results in changes that inhibit the growth and proliferation of the parasites .
Biochemical Pathways
Given its antileishmanial and antimalarial activities, it can be inferred that the compound interferes with the life cycle of the parasites, disrupting their ability to infect and multiply within the host .
Pharmacokinetics
Its molecular weight (20824) and other physical properties such as boiling point and density suggest that it may have good bioavailability.
Result of Action
The result of the action of this compound is the inhibition of the parasites causing leishmaniasis and malaria . This leads to a decrease in the number of parasites in the host, thereby alleviating the symptoms of these diseases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the temperature . .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid typically involves the condensation of pyrazole derivatives with thiophene carboxylic acid. One common method includes the reaction of 1H-pyrazole-1-carboxaldehyde with thiophene-2-carboxylic acid in the presence of a suitable catalyst and under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrazole and thiophene rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes. Substitution reactions can introduce various functional groups onto the pyrazole or thiophene rings .
Scientific Research Applications
4-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound is explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules and as a building block for various heterocyclic compounds.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrazole-thiophene derivatives and heterocyclic compounds with similar structural features, such as:
- 4-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxamide
- 4-(1H-pyrazol-1-ylmethyl)thiophene-2-sulfonic acid
- 4-(1H-pyrazol-1-ylmethyl)thiophene-2-boronic acid .
Uniqueness
The uniqueness of 4-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid lies in its specific combination of a pyrazole ring and a thiophene ring, which imparts distinct electronic and steric properties. This combination allows for unique interactions with biological targets and materials, making it a valuable compound for various applications .
Properties
IUPAC Name |
4-(pyrazol-1-ylmethyl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2S/c12-9(13)8-4-7(6-14-8)5-11-3-1-2-10-11/h1-4,6H,5H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKYOQJSJSCWTO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)CC2=CSC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1006334-13-9 |
Source
|
Record name | 4-(1H-pyrazol-1-ylmethyl)thiophene-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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